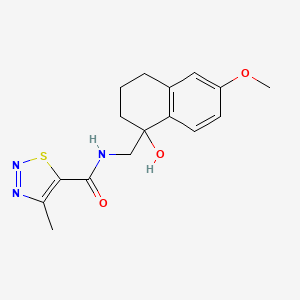
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on various studies.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substituents, linked to a thiadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 286.37 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrahydronaphthalene Core : Starting from 6-methoxy-1-tetralone, reduction processes yield the tetrahydronaphthalene structure.
- Hydroxylation : The core is then hydroxylated at the 1-position using oxidizing agents like osmium tetroxide.
- Thiadiazole Formation : The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors and reagents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:
- Mechanism of Action : Thiadiazoles are known to inhibit key enzymes involved in cancer cell proliferation. The compound may exert its effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-methylthiadiazole) | MCF-7 (Breast Cancer) | 1.95 | |
| N-(4-methylthiadiazole) | HCT116 (Colon Cancer) | 2.18 |
The compound's structural features enhance its affinity for the TS enzyme compared to standard chemotherapeutics like Pemetrexed.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
- Efficacy Against Bacteria : Studies indicate that derivatives with thiadiazole rings exhibit significant inhibition against Escherichia coli and Staphylococcus aureus.
Study on Thiadiazole Derivatives
A comparative study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The derivatives were synthesized and tested for their ability to inhibit cell growth:
- Results : Compounds with methyl substitutions showed enhanced cytotoxicity due to increased lipophilicity and better cell membrane penetration.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-14(23-19-18-10)15(20)17-9-16(21)7-3-4-11-8-12(22-2)5-6-13(11)16/h5-6,8,21H,3-4,7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXFDEUNSZOHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














